3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid
Overview
Description
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid is a chemical compound with the CAS Number: 478148-68-4 . It has a molecular weight of 193.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3/c1-10(2)5-14-8-4-11-7(9(12)13)3-6(8)10/h3-4H,5H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 193.2 . Other physical and chemical properties such as solubility, polarity, lipophilicity, and hydrogen bonding capacity are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Reactions
- Synthesis and Transformation: The study by Bencková and Krutošíková (1999) describes the synthesis of furo[3,2-c]pyridinium N-imides and furo[3,2-c]pyridine N-oxides, demonstrating the chemical transformations these compounds can undergo. These transformations include cycloaddition reactions and the conversion of cyano groups into amide and carboxylic acid (Bencková & Krutošíková, 1999).
Chemical Properties and Reactions
Rearrangements and Product Formation
Kim (1986) discusses the rearrangement of 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester under various conditions, leading to the formation of multiple products. This study highlights the chemical reactivity and potential applications in synthesis (Kim, 1986).
Cyclization and Synthesis of Derivatives
Chigorina, Bespalov, and Dotsenko (2019) describe the reaction of aminothieno[2,3-b]pyridine-2-carboxylic acid esters with dimethyl butynedioate or ethyl propiolate to produce various heterocyclic compounds. This process demonstrates the utility of these compounds in synthesizing complex heterocyclic structures (Chigorina, Bespalov, & Dotsenko, 2019).
Quantum Chemical Studies
Mamarakhmonov et al. (2016) conducted quantum chemical calculations to study the reactions of thieno[2,3-d]pyrimidin-4-one carboxylic acids and their esters with nitrating agents. This research provides insights into the electronic structures and reaction pathways of these compounds (Mamarakhmonov et al., 2016).
Structural Analysis
- Crystal Structure Analysis: Ye and Tanski (2020) analyzed the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, which is structurally similar to 3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid. Their work provides insights into the hydrogen-bonding network and 3D packing of such compounds (Ye & Tanski, 2020).
Synthetic Applications
- Ring-Enlargement and Synthetic Transformation: Zhang et al. (2008) developed a method for the ring-enlargement of cyclopropanes, leading to the formation of dihydrofurans. This method can be applied to synthesize 5-aryl-2,3-dihydrofuro[3,2-c]pyridin-4(5H)-ones, indicating potential applications in synthetic chemistry (Zhang et al., 2008).
Properties
IUPAC Name |
3,3-dimethyl-2H-furo[2,3-c]pyridine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-10(2)5-14-8-4-11-7(9(12)13)3-6(8)10/h3-4H,5H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLYQLOQMWMXAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CN=C(C=C21)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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